molecular formula C18H16N2O2 B11168610 N,5-dimethyl-N,3-diphenyl-1,2-oxazole-4-carboxamide

N,5-dimethyl-N,3-diphenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11168610
M. Wt: 292.3 g/mol
InChI Key: FRTGYBFTMGNEDI-UHFFFAOYSA-N
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Description

N,5-dimethyl-N,3-diphenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes two phenyl groups and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N,3-diphenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of α,β-acetylenic oximes with suitable reagents under moderate conditions. This reaction can be catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N,3-diphenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N,5-dimethyl-N,3-diphenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-dimethyl-N,3-diphenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-dimethyl-N,3-diphenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N,5-dimethyl-N,3-diphenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-13-16(17(19-22-13)14-9-5-3-6-10-14)18(21)20(2)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

FRTGYBFTMGNEDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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